molecular formula C19H29NO5 B2675142 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate CAS No. 30845-22-8

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate

Cat. No.: B2675142
CAS No.: 30845-22-8
M. Wt: 351.443
InChI Key: QVUHDEMEVAIGOF-HNNXBMFYSA-N
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Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate is a compound that features prominently in organic chemistry due to its unique structure and reactivity. It contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical synthesis. The compound’s structure includes a phenyl ring substituted with a tert-butoxy group, adding to its steric bulk and influencing its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate typically involves the protection of an amino acid derivative. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction conditions are mild, making it suitable for substrates that are sensitive to harsher conditions.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions and can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate undergoes various types of chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Substitution: Electrophilic reagents such as bromine or nitrating agents can be used for aromatic substitution.

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are commonly employed.

Major Products Formed

    Hydrolysis: Removal of the Boc group yields the free amine.

    Substitution: Depending on the electrophile used, various substituted phenyl derivatives can be formed.

    Oxidation and Reduction: Reduction yields the corresponding alcohol, while oxidation yields the carboxylic acid.

Scientific Research Applications

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its structural features.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate is primarily related to its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate: Lacks the tert-butoxy group on the phenyl ring, making it less sterically hindered.

    Methyl (2S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate: Does not have the Boc protecting group, making it more reactive.

Uniqueness

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate is unique due to the presence of both the Boc protecting group and the tert-butoxy group on the phenyl ring. This combination provides steric hindrance and protection, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO5/c1-18(2,3)24-14-10-8-13(9-11-14)12-15(16(21)23-7)20-17(22)25-19(4,5)6/h8-11,15H,12H2,1-7H3,(H,20,22)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUHDEMEVAIGOF-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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